EC359

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

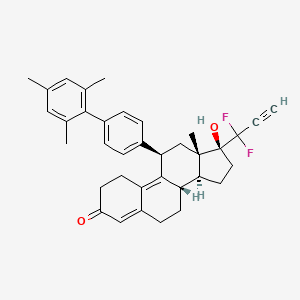

(8S,11R,13S,14S,17S)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHXLJGAODIDAX-WQQPUSSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3CC4(C(CCC4(C(C#C)(F)F)O)C5C3=C6CCC(=O)C=C6CC5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[C@H]3C[C@]4([C@@H](CC[C@]4(C(C#C)(F)F)O)[C@H]5C3=C6CCC(=O)C=C6CC5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EC359: A Comprehensive Technical Guide on its Mechanism of Action in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EC359 is a first-in-class, orally bioavailable small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).[1] In the context of Triple-Negative Breast Cancer (TNBC), a particularly aggressive subtype with limited targeted therapeutic options, this compound demonstrates significant anti-tumor activity.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in TNBC, detailing its molecular interactions, effects on downstream signaling pathways, and preclinical efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Core Mechanism of Action: Targeting the LIFR Signaling Axis

This compound functions by directly interacting with LIFR, effectively blocking the binding of its ligand, Leukemia Inhibitory Factor (LIF), and other related cytokines such as Cardiotrophin-1 (CTF1), Ciliary Neurotrophic Factor (CNTF), and Oncostatin M (OSM).[4] The binding of this compound to LIFR has a dissociation constant (Kd) of 10.2 nM. This targeted inhibition disrupts the oncogenic signaling cascades driven by the LIFR axis, which are known to play a critical role in cancer progression, metastasis, maintenance of cancer stem cells, and resistance to therapy.[1]

The inhibitory action of this compound on the LIFR signaling pathway is visualized in the diagram below:

In Vitro Efficacy in TNBC Cell Lines

This compound demonstrates potent anti-proliferative effects in a panel of TNBC cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the nanomolar range, highlighting its potent activity.

Quantitative Data: Cell Viability (IC50)

| TNBC Cell Line | IC50 (nM) |

| BT-549 | 10 - 50 |

| SUM-159 | 10 - 50 |

| MDA-MB-231 | 10 - 50 |

| MDA-MB-468 | 10 - 50 |

| HCC1806 | 10 - 50 |

| Data sourced from multiple studies.[5][6] |

Effects on Cell Invasion and Apoptosis

This compound significantly reduces the invasive potential of TNBC cells and promotes programmed cell death (apoptosis).

| Assay | Cell Line | Treatment | Result |

| Matrigel Invasion Assay | MDA-MB-231 | 25 nM this compound | Significant reduction in invasion |

| Matrigel Invasion Assay | BT-549 | 25 nM this compound | Significant reduction in invasion |

| Caspase-3/7 Activity | MDA-MB-231 | 20 nM this compound | Significant increase in activity |

| Caspase-3/7 Activity | BT-549 | 25 nM this compound | Significant increase in activity |

| Annexin V Staining | MDA-MB-231 | 20 nM this compound | Significant increase in positive cells |

| Annexin V Staining | BT-549 | 25 nM this compound | Significant increase in positive cells |

| Data from Viswanadhapalli et al., Mol Cancer Ther, 2019.[2] |

In Vivo Preclinical Efficacy

The anti-tumor activity of this compound has been validated in preclinical in vivo models of TNBC, including cell line-derived xenografts and patient-derived xenografts (PDX).

Quantitative Data: Tumor Growth Inhibition in Xenograft Models

| Model | Treatment Regimen | Tumor Growth Inhibition |

| MDA-MB-231 Xenograft | 5 mg/kg, s.c., 3 days/week | Significant reduction in tumor progression |

| TNBC PDX Models | Various | Significant reduction in tumor progression |

| Data from Viswanadhapalli et al., Mol Cancer Ther, 2019 and other preclinical studies.[2][7] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

TNBC cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis

This protocol details the procedure for analyzing protein expression and phosphorylation status in response to this compound treatment.

Protocol:

-

TNBC cells are treated with this compound (e.g., 100 nM) for the desired time points.

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-STAT3, STAT3, p-AKT, AKT, p-mTOR, mTOR, p-ERK1/2, ERK1/2, and β-actin (as a loading control).

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Protocol:

-

Female immunodeficient mice (e.g., athymic nude or NSG mice) are used.

-

MDA-MB-231 TNBC cells (5 x 10^6 cells in Matrigel) are injected into the mammary fat pad.

-

Tumors are allowed to grow to a volume of approximately 100-150 mm³.

-

Mice are then randomized into treatment and vehicle control groups.

-

This compound is administered subcutaneously at a dose of 5 mg/kg, three times a week.

-

Tumor volume is measured twice weekly with calipers using the formula: (length x width²)/2.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Conclusion

This compound represents a promising targeted therapy for Triple-Negative Breast Cancer by effectively inhibiting the oncogenic LIFR signaling pathway. Its potent in vitro and in vivo anti-tumor activities, including the induction of apoptosis and reduction of cell invasion and tumor growth, underscore its potential as a novel therapeutic agent. The detailed mechanistic and protocol information provided in this guide serves as a valuable resource for the scientific community to further explore and develop this compound and other LIFR-targeted therapies for TNBC and potentially other malignancies driven by this signaling axis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

EC359: A First-in-Class LIFR Inhibitor for Oncogenic Signaling

A Technical Guide on the Discovery, Development, and Mechanism of Action of EC359

This technical guide provides a comprehensive overview of this compound, a novel, first-in-class small molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LIF/LIFR signaling axis in cancer. This document details the discovery, mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this potent and orally bioavailable inhibitor.

Introduction to LIF/LIFR Signaling and its Role in Cancer

The Leukemia Inhibitory Factor (LIF) and its receptor (LIFR) are key players in a signaling pathway that is frequently overexpressed in various solid tumors, including triple-negative breast cancer (TNBC), ovarian, endometrial, renal, and pancreatic cancers.[1][2][3] The LIF/LIFR axis is critically involved in tumor progression, metastasis, cancer stem cell maintenance, and resistance to therapy.[1][4][5] Upon binding of LIF to the LIFR, a heterodimer is formed with the gp130 receptor, initiating downstream signaling cascades.[6][7] The primary signaling pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and mitogen-activated protein kinase (MAPK) pathways.[1][6][8] The activation of these pathways promotes cell survival, proliferation, and invasion while inhibiting apoptosis.[1][8] Given its central role in oncogenesis, the LIF/LIFR signaling axis represents a promising target for cancer therapy.[1]

Discovery and Development of this compound

This compound was rationally designed as a small molecule inhibitor that emulates the LIF/LIFR binding interface.[9] It was developed through synthetic modifications of a first-generation steroidal LIF inhibitor, EC330, with the goal of reducing its binding to classical steroid receptors and improving its oral bioavailability.[10] Through in silico docking studies, this compound was predicted to interact at the LIF/LIFR binding interface.[9] Subsequent biophysical assays confirmed a direct and high-affinity interaction with LIFR.[9][10][11] This novel agent has demonstrated significant preclinical anti-tumor activity and favorable pharmacological properties, positioning it as a promising candidate for clinical development.[4][5][9]

Below is a diagram illustrating the discovery and development workflow for this compound.

Caption: this compound Discovery and Development Workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Binding Affinity and In Vitro Potency of this compound

| Parameter | Value | Cell Lines/Assay Conditions | Source |

| Binding Affinity (Kd) | 10.2 nM | Surface Plasmon Resonance (SPR) | [11] |

| Binding Affinity | 81 µM | Surface Plasmon Resonance (SPR) | [10] |

| IC50 (TNBC Cell Viability) | 10 - 50 nM | MDA-MB-231, BT-549, SUM-159, MDA-MB-468, HCC1806 | [11][12] |

| IC50 (Ovarian Cancer Cell Viability) | 2 - 12 nM | Ras/Raf-driven ovarian cancer cell lines | [2] |

| IC50 (ER+ Breast Cancer Cells) | >1000 nM | Estrogen Receptor-positive breast cancer cells | [13] |

Note: The discrepancy in binding affinity values may be due to different experimental conditions or recombinant protein constructs used in the respective studies.

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Source |

| TNBC Xenograft (MDA-MB-231) | 5 mg/kg, s.c., 3 days/week | Significant reduction in tumor progression | [4] |

| TNBC Xenograft | 1 and 5 mg/kg | Dose-dependent reduction in tumor burden | [10] |

| TNBC Patient-Derived Xenograft (PDX) | Not specified | Significant reduction in tumor progression | [4][5] |

| Ovarian Cancer Xenograft & PDX | Combination with trametinib | Significant reduction in tumor growth | [2] |

| Endometrial Cancer PDX | Not specified | Significant reduction in tumor progression | [3] |

Mechanism of Action

This compound is a potent and selective inhibitor of the LIFR that directly interacts with the receptor to block the binding of LIF and other ligands such as Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[4][9][11] This blockade of ligand binding prevents the activation of LIFR and its associated downstream signaling pathways.

The inhibitory effects of this compound on key oncogenic signaling pathways are summarized below:

-

JAK/STAT Pathway: this compound treatment substantially reduces the LIF-induced phosphorylation and activation of STAT3.[4][11] This leads to a significant reduction in the expression of known STAT3 target genes, such as STAT1, TGFB1, JUNB, and MCL-1.[11]

-

PI3K/AKT/mTOR Pathway: this compound treatment leads to a decrease in the phosphorylation of AKT, mTOR, and the downstream effector S6 in cancer cells.[4][9][11]

-

MAPK Pathway: The activation of the MAPK pathway, as measured by the phosphorylation of ERK1/2, is also attenuated by this compound.[9][11]

-

Pro-Apoptotic Signaling: Interestingly, this compound treatment has been shown to increase the phosphorylation of the pro-apoptotic p38 MAPK in some cancer cell lines.[11]

The diagram below illustrates the LIFR signaling pathway and the inhibitory action of this compound.

Caption: LIFR Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.[9]

In Silico Docking Studies

-

Objective: To predict the binding interaction of this compound with the LIF/LIFR complex.

-

Methodology: Molecular docking simulations were performed using computational software. The crystal structure of the LIF/LIFR complex was used as the target. This compound was docked into the putative binding site at the LIF/LIFR interface to predict binding poses and estimate binding affinity.

Biophysical Binding Assays

-

Surface Plasmon Resonance (SPR):

-

Objective: To confirm the direct binding of this compound to LIFR and to determine the binding affinity (Kd).[10]

-

Methodology: Recombinant LIFR or LIF protein was immobilized on a sensor chip. This compound at various concentrations was flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass of bound analyte, was measured in real-time. Binding kinetics (association and dissociation rates) were analyzed to calculate the equilibrium dissociation constant (Kd).[4][10]

-

-

Microscale Thermophoresis (MST):

-

Objective: To provide an independent confirmation of the direct interaction between this compound and LIFR.[9]

-

Methodology: A fluorescently labeled LIFR protein was mixed with varying concentrations of this compound. The movement of the fluorescent molecules along a microscopic temperature gradient was measured. A change in the thermophoretic movement upon binding of this compound indicates a direct interaction.

-

In Vitro Cell-Based Assays

-

Cell Viability Assays (MTT, CellTiter-Glo):

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.[9][11]

-

Methodology: Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).[11] Cell viability was assessed using either the MTT assay, which measures the metabolic activity of viable cells, or the CellTiter-Glo assay, which quantifies ATP levels as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

-

-

Colony Formation Assay:

-

Objective: To assess the effect of this compound on the long-term survival and clonogenic potential of cancer cells.[3][10]

-

Methodology: A low density of cells was seeded in 6-well plates and treated with this compound. The cells were allowed to grow for 1-2 weeks until visible colonies formed. The colonies were then fixed, stained (e.g., with crystal violet), and counted.

-

-

Invasion Assay (Matrigel):

-

Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.[3][11]

-

Methodology: Boyden chambers with Matrigel-coated inserts were used. Cancer cells were seeded in the upper chamber in serum-free media with or without this compound. The lower chamber contained media with a chemoattractant (e.g., fetal bovine serum). After incubation, non-invading cells were removed from the upper surface of the insert, and the cells that had invaded through the Matrigel to the lower surface were fixed, stained, and counted.

-

-

Apoptosis Assays:

-

Objective: To determine if this compound induces apoptosis in cancer cells.[9][11]

-

Methodology:

-

Caspase-3/7 Activity Assay: Cells were treated with this compound, and the activity of executioner caspases 3 and 7 was measured using a luminogenic or fluorogenic substrate.[11]

-

Annexin V Staining: this compound-treated cells were stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium (B1200493) iodide). The percentage of apoptotic cells was quantified by flow cytometry.[11]

-

-

Mechanistic Studies

-

Western Blotting:

-

Objective: To analyze the effect of this compound on the expression and phosphorylation status of proteins in the LIFR signaling pathway.[9][11]

-

Methodology: Cells were treated with this compound for a specified time, often following stimulation with LIF. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of STAT3, AKT, mTOR, and ERK, followed by detection with secondary antibodies.

-

-

Reporter Gene Assays:

-

Objective: To functionally assess the inhibition of STAT3 transcriptional activity by this compound.[4][9]

-

Methodology: Cells stably expressing a luciferase reporter gene under the control of a STAT3-responsive promoter were pre-treated with this compound and then stimulated with LIF. Luciferase activity was measured as an indicator of STAT3 transcriptional activity.

-

-

RNA-Sequencing (RNA-Seq):

-

Objective: To identify the global transcriptional changes induced by this compound treatment.[9]

-

Methodology: RNA was extracted from control and this compound-treated cells. RNA-seq libraries were prepared and sequenced. The resulting data was analyzed to identify differentially expressed genes and modulated signaling pathways.

-

In Vivo Preclinical Models

-

Xenograft and Patient-Derived Xenograft (PDX) Models:

-

Objective: To evaluate the in vivo anti-tumor efficacy and toxicity of this compound.[3][4][9]

-

Methodology: Human cancer cells (xenograft) or patient tumor fragments (PDX) were implanted subcutaneously into immunodeficient mice. Once tumors were established, mice were treated with vehicle control or this compound. Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised for further analysis.

-

Conclusion

This compound is a first-in-class, potent, and orally bioavailable small molecule inhibitor of LIFR. It effectively blocks the activation of multiple oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT/mTOR, and MAPK.[4][9][11] Preclinical studies have demonstrated its significant anti-proliferative, pro-apoptotic, and anti-invasive effects in a variety of cancer models.[3][4][5] With its distinct pharmacological advantages and strong preclinical rationale, this compound represents a novel and promising targeted therapeutic agent for cancers driven by aberrant LIF/LIFR signaling.[4][5] Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wago.org [wago.org]

- 4. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. apps.dtic.mil [apps.dtic.mil]

The Role of LIF/LIFR Signaling in Endometrial Cancer: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leukemia Inhibitory Factor (LIF) and its receptor (LIFR) signaling pathway has emerged as a critical axis in the progression of endometrial cancer. This technical guide provides an in-depth overview of the current understanding of LIF/LIFR signaling in this malignancy, targeting researchers, scientists, and drug development professionals. Elevated expression of both LIF and its receptor, LIFR, is a hallmark of endometrial cancer and correlates with a poor prognosis. The activation of this pathway drives key oncogenic processes, including cell proliferation, survival, metastasis, and the maintenance of cancer stem cells, while also contributing to therapy resistance. The downstream signaling cascades, primarily the JAK/STAT3 and PI3K/AKT/mTOR pathways, are pivotal in mediating these effects. This guide summarizes the quantitative data on LIF/LIFR expression and the efficacy of targeted inhibitors, details the experimental protocols used to investigate this pathway, and provides visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic target.

Data Presentation

The following tables summarize the key quantitative findings regarding the expression of LIF/LIFR and the efficacy of the LIFR inhibitor, EC359, in endometrial cancer.

Table 1: Expression of LIF and LIFR in Endometrial Cancer

| Biomarker | Tissue Type | Expression Level (IHC Score, Mean ± SE) | Gene Expression (vs. Normal) | Reference |

| LIF | Normal Endometrium (n=15) | 1.5 ± 0.5 | - | [1] |

| Endometrioid Adenocarcinoma (n=24) | 4.5 ± 0.8** | Upregulated | [1] | |

| LIFR | Normal Endometrium (n=15) | 2.0 ± 0.6 | - | [1] |

| Endometrioid Adenocarcinoma (n=24) | 5.0 ± 0.7* | Upregulated | [1] |

*p < 0.05, **p < 0.01 vs. Normal Endometrium. IHC scores represent a semi-quantitative analysis of staining intensity and positivity.[1] Gene expression data is based on analyses of publicly available databases.[1]

Table 2: In Vitro Efficacy of the LIFR Inhibitor this compound in Endometrial Cancer Cell Lines

| Cell Line | IC50 (nM) | Effect on Apoptosis | Effect on Spheroid Formation | Reference |

| AN3 CA | 20-100 | Induction | Reduction | [1] |

| Ishikawa | 20-100 | Induction | Reduction | [1] |

| HEC-1-A | 20-100 | Induction | Reduction | [1] |

| Primary Patient-Derived EC Cells | 20-100 | Induction | Reduction | [1] |

IC50 values represent the concentration of this compound required to inhibit cell viability by 50%.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental methodologies, the following diagrams have been generated using the Graphviz DOT language.

LIF/LIFR Signaling Pathway in Endometrial Cancer

Caption: LIF/LIFR signaling cascade in endometrial cancer.

Experimental Workflow for Investigating LIF/LIFR Signaling

Caption: Workflow for studying LIF/LIFR signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Immunohistochemistry (IHC) for LIF and LIFR

-

Tissue Preparation: Formalin-fixed, paraffin-embedded endometrial cancer tissue microarrays or xenograft tumor sections are used.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution (e.g., goat serum).

-

Primary Antibody Incubation: Slides are incubated with primary antibodies against LIF (e.g., rabbit polyclonal) and LIFR (e.g., rabbit polyclonal) overnight at 4°C. Antibody concentrations should be optimized as per the manufacturer's instructions.

-

Secondary Antibody and Detection: After washing, slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

-

Analysis: Staining intensity and the percentage of positive cells are evaluated by a pathologist to generate an IHC score.[1]

CRISPR/Cas9-Mediated Knockout of LIFR

-

gRNA Design and Cloning: Guide RNAs (gRNAs) targeting an early exon of the LIFR gene are designed using online tools. The gRNA sequences are cloned into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

-

Transfection: Endometrial cancer cells (e.g., Ishikawa, AN3 CA) are transfected with the LIFR-gRNA-Cas9 plasmid using a lipid-based transfection reagent.

-

Single-Cell Sorting: 48 hours post-transfection, GFP-positive cells are sorted into 96-well plates using fluorescence-activated cell sorting (FACS) to isolate single clones.

-

Clonal Expansion and Screening: Single-cell clones are expanded. Genomic DNA is extracted, and the targeted region of the LIFR gene is amplified by PCR and sequenced to identify clones with frameshift mutations.

-

Validation: The knockout of LIFR protein expression is confirmed by Western blotting.

Western Blotting for Phosphorylated Proteins (p-STAT3, p-AKT)

-

Cell Lysis: Cells are treated as required (e.g., with this compound) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.

Cell Viability (MTT) Assay

-

Cell Seeding: Endometrial cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Spheroid Formation Assay

-

Cell Seeding: Single-cell suspensions of endometrial cancer cells are plated in ultra-low attachment 96-well plates at a low density (e.g., 500-1000 cells/well).

-

Culture Medium: Cells are cultured in a serum-free medium supplemented with growth factors such as EGF and bFGF to promote the growth of cancer stem cells.

-

Spheroid Formation: Plates are incubated for 7-14 days to allow for the formation of spheroids.

-

Treatment: For drug efficacy studies, the compound of interest (e.g., this compound) is added to the culture medium.

-

Analysis: The number and size of spheroids are quantified using a microscope. Spheroid viability can be assessed using assays like the CellTiter-Glo 3D Cell Viability Assay.[1]

Conclusion

The LIF/LIFR signaling axis represents a significant and actionable target in endometrial cancer. The upregulation of LIF and LIFR is strongly associated with disease progression and poor clinical outcomes. The elucidation of the downstream JAK/STAT3 and PI3K/AKT/mTOR pathways has provided a clear rationale for the development of targeted therapies. The preclinical efficacy of the LIFR inhibitor, this compound, in reducing tumor growth, inducing apoptosis, and targeting cancer stem cells underscores the therapeutic potential of inhibiting this pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into the role of LIF/LIFR signaling and the development of novel therapeutic strategies for endometrial cancer. Continued research in this area is crucial for translating these promising findings into clinical benefits for patients.

References

EC359: A Novel LIFR Inhibitor Targeting Downstream Oncogenic Pathways in Ovarian Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ovarian cancer remains a significant clinical challenge, with high rates of recurrence and chemoresistance driving the need for novel therapeutic strategies. The Leukemia Inhibitory Factor (LIF) and its receptor (LIFR) signaling axis has emerged as a critical pathway in ovarian cancer progression, promoting cell viability, survival, and stemness. EC359, a first-in-class, orally bioavailable small molecule inhibitor of LIFR, has demonstrated potent preclinical activity in various ovarian cancer models. This document provides a comprehensive overview of the downstream targets of this compound in ovarian cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the implicated signaling pathways.

Introduction to this compound and its Primary Target: LIFR

This compound is a selective inhibitor that disrupts the interaction between LIF and its receptor, LIFR.[1] The LIF/LIFR axis is frequently overexpressed in ovarian cancer, and its activation is associated with poor progression-free survival.[2][3] By binding to LIFR, this compound effectively blocks the initiation of a cascade of downstream signaling events that are crucial for tumor growth and survival.[1]

Downstream Molecular Targets and Cellular Effects of this compound

This compound exerts its anti-cancer effects by modulating several key downstream signaling pathways and cellular processes. Mechanistic studies have revealed that this compound's inhibition of LIFR leads to a multifaceted anti-tumor response.

Inhibition of Core Survival Signaling Pathways

Upon LIFR inhibition, this compound significantly curtails the activation of several canonical oncogenic signaling pathways:

-

JAK/STAT3 Pathway: A primary downstream effector of LIFR signaling is the Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway. This compound treatment leads to a marked reduction in the phosphorylation of STAT3, a critical transcription factor for genes involved in cell proliferation and survival.[1][3][4]

-

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (mTOR) pathway, another crucial survival signaling cascade, is also attenuated by this compound.[1][3] This inhibition contributes to the observed reduction in cell viability and proliferation.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the p42/44 MAPKs (also known as ERK1/2), is another downstream target suppressed by this compound.[3]

Induction of Ferroptosis

A key mechanism of this compound-induced cell death is the induction of ferroptosis, a form of iron-dependent programmed cell death. Mechanistic studies, including RNA-sequencing and rescue experiments, have shown that this compound suppresses the glutathione (B108866) antioxidant defense system.[2][5] This leads to an accumulation of lipid peroxides and subsequent cell death. A key regulator of ferroptosis, GPX4, has been shown to be downregulated by this compound treatment.[6]

Diminished Cancer Stemness

This compound has been shown to reduce the stem-like characteristics of ovarian cancer cells.[1][2][3] This is a critical therapeutic effect, as cancer stem cells are thought to be responsible for tumor initiation, metastasis, and chemoresistance.

Modulation of Gene Expression

RNA-sequencing analyses have provided a global view of the transcriptional changes induced by this compound. In combination with the MEK inhibitor trametinib, this compound was found to:

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified across multiple studies and ovarian cancer models.

| Parameter | Cell Lines/Models | Result | Citation |

| IC₅₀ (Cell Viability) | Multiple Ovarian Cancer Cell Lines | 5 - 50 nM | [1][2][3][5] |

| IC₅₀ (Cell Viability) | Ras/Raf-Mutant Ovarian Cancer Models | 2 - 12 nM | [4] |

| In Vivo Dosage | Xenograft Models | 5 mg/kg | [3] |

Key Experimental Protocols

The following are generalized methodologies for the key experiments used to elucidate the downstream targets of this compound. For detailed, specific protocols, please refer to the cited publications.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

-

Methodology:

-

Seed ovarian cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

-

Western Blotting

-

Principle: A technique to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Methodology:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, GPX4).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

RNA Sequencing (RNA-Seq)

-

Principle: A high-throughput sequencing technique to reveal the presence and quantity of RNA in a biological sample at a given moment. It provides a comprehensive view of the transcriptome.

-

Methodology:

-

Isolate total RNA from this compound-treated and control ovarian cancer cells.

-

Assess RNA quality and quantity.

-

Deplete ribosomal RNA (rRNA) or select for messenger RNA (mRNA) using poly-A selection.

-

Fragment the RNA and synthesize a cDNA library.

-

Sequence the cDNA library using a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify up- and down-regulated genes.

-

Real-Time Quantitative PCR (RT-qPCR)

-

Principle: A sensitive technique for detecting and quantifying mRNA levels for specific genes of interest.

-

Methodology:

-

Isolate total RNA from this compound-treated and control cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

-

Monitor the amplification of the target gene in real-time.

-

Quantify the relative gene expression using a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits LIFR, blocking downstream JAK/STAT3, PI3K/AKT/mTOR, and MAPK pathways.

Caption: A typical workflow for evaluating the preclinical efficacy and mechanism of action of this compound.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for ovarian cancer by targeting the LIF/LIFR signaling axis. Its ability to inhibit key survival pathways, induce ferroptosis, and reduce cancer stemness provides a strong rationale for its continued development. Furthermore, its efficacy in combination with other targeted agents, such as MEK inhibitors, suggests potential for synergistic therapeutic strategies. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in ovarian cancer patients, as well as the identification of biomarkers to predict treatment response. The detailed understanding of its downstream targets provides a solid foundation for the rational design of these future clinical investigations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound Enhances Trametinib Efficacy in Ras/Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of the LIF/LIFR autocrine loop reveals vulnerability of ovarian cancer cells to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Enhances Trametinib Efficacy in Ras/ Raf-Driven Ovarian Cancer by Suppressing LIFR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding EC359 selectivity for LIFR

An In-Depth Technical Guide to the Selectivity of EC359 for LIFR

Introduction

Leukemia Inhibitory Factor Receptor (LIFR) and its primary ligand, Leukemia Inhibitory Factor (LIF), are integral components of a signaling axis frequently implicated in cancer progression, metastasis, and therapy resistance.[1] The LIF/LIFR pathway, upon activation, triggers several oncogenic signaling cascades, including JAK/STAT3, PI3K/AKT, and MAPK.[2][3] Given its role in malignancy, LIFR has emerged as a promising therapeutic target. This compound is a first-in-class, orally active small molecule inhibitor designed to selectively target LIFR.[4] It directly interacts with the receptor to block the binding of LIF and other ligands, thereby attenuating downstream oncogenic signaling.[1][5] This technical guide provides a detailed overview of the selectivity of this compound for LIFR, summarizing key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Selectivity and Binding Profile of this compound

This compound was developed through rational drug design to specifically interact at the LIF-LIFR binding interface.[2][6] Its selectivity is a key attribute, particularly in contrast to its predecessor compound, EC330, which exhibited off-target effects.[1] The selectivity of this compound has been rigorously validated using biophysical and cell-based assays.[2]

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound with its target, LIFR, and its functional effects on cancer cells have been quantified through various methods. The data below highlights its high affinity for LIFR and its potent, target-dependent anti-cancer activity.

Table 1: Binding Affinity and Selectivity of this compound

| Analyte | Method | Target | Binding Affinity (Kd) | Notes |

|---|---|---|---|---|

| This compound | Microscale Thermophoresis (MST) | LIFR | 10.2 nM[4][7] | Assay performed with non-immobilized receptor, measuring steady-state binding.[1][7] |

| This compound | Surface Plasmon Resonance (SPR) | LIFR | 81 µM[7][8] | Assay performed with immobilized receptor, measuring kinetic binding. The discrepancy with MST may be due to differences in assay format.[1] |

| This compound | Receptor Binding Assays | Glucocorticoid Receptor (GR) | No affinity observed[1] | Demonstrates improved selectivity over its predecessor, EC330.[1] |

| EC330 | Receptor Binding Assays | Glucocorticoid Receptor (GR) | 79.8 nM (Antagonism)[1] | The parent compound from which this compound was optimized; showed unwanted off-target activity.[1] |

Table 2: Functional Activity of this compound in Cancer Cell Lines

| Cell Type | Cancer Type | Key Feature | Assay | Potency (IC50) |

|---|---|---|---|---|

| TNBC Cell Lines (e.g., BT-549, MDA-MB-231) | Triple-Negative Breast Cancer | High LIF/LIFR Expression | Cell Viability (MTT) | 10 - 50 nM[1][7] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | LIF/LIFR Autocrine Loop | Cell Viability | 5 - 50 nM[9] |

| ER+ Breast Cancer Cell Lines | ER-Positive Breast Cancer | Low LIF/LIFR Expression | Cell Viability (MTT) | >1000 nM[1] |

| LIFR Knockout (KO) TNBC Cells | Triple-Negative Breast Cancer | No LIFR Expression | Cell Viability (MTT) | Low sensitivity observed[1] |

LIFR Signaling and Mechanism of Inhibition by this compound

The LIFR signaling pathway is a complex network that regulates fundamental cellular processes. LIFR itself lacks intrinsic kinase activity and relies on the recruitment of Janus kinases (JAKs) to initiate downstream signaling upon ligand binding.[2][10]

Upon binding of ligands such as LIF, LIFR forms a heterodimer with the co-receptor gp130.[11] This complex activates associated JAKs, which then phosphorylate tyrosine residues on the receptor's cytoplasmic domain.[11] These phosphorylated sites serve as docking stations for STAT3 proteins, which are subsequently phosphorylated by JAKs.[3][11] Phosphorylated STAT3 forms homodimers, translocates to the nucleus, and functions as a transcription factor for genes involved in cell proliferation and survival.[3] In addition to the canonical JAK/STAT3 pathway, LIFR activation also stimulates the PI3K/AKT/mTOR and MAPK pathways.[2][10]

This compound functions by directly binding to LIFR and physically blocking its interaction with LIF and other ligands, including Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin 1 (CTF1).[1][5][6] This blockade prevents the initial step of receptor activation, leading to the attenuation of all major downstream signaling cascades, including STAT3, AKT, and mTOR phosphorylation.[1][5]

Caption: LIFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound's selectivity for LIFR involved several key experimental techniques. Below are detailed methodologies for these pivotal assays.

Direct Binding Assays

Direct binding assays are crucial for confirming the physical interaction between a compound and its target protein.

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of molecules in real-time without the need for labels.[7]

-

Principle: An analyte (this compound) is flowed over a sensor chip surface where the ligand (recombinant LIFR protein) has been immobilized. Binding causes a change in the refractive index at the surface, which is detected as a response signal.

-

Methodology:

-

Recombinant LIFR-Fc protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[7]

-

A reference channel is prepared similarly but without the protein to allow for background signal subtraction.

-

A series of dilutions of this compound in a suitable running buffer are prepared.

-

Each concentration of this compound is injected sequentially over the ligand and reference surfaces.

-

The association (kon) and dissociation (koff) rates are monitored over time.

-

The sensor surface is regenerated between injections using a mild acidic or basic solution to remove the bound analyte.

-

The resulting sensorgrams are analyzed using fitting models (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd = koff/kon).[7]

-

-

-

Microscale Thermophoresis (MST): An orthogonal, immobilization-free method to quantify binding affinity in solution.[7]

-

Principle: The movement of molecules along a microscopic temperature gradient (thermophoresis) is measured. This movement is sensitive to changes in size, charge, and solvation shell, which are altered upon binding.

-

Methodology:

-

The target protein (LIFR) is fluorescently labeled (e.g., with an NHS-reactive dye).

-

A constant concentration of the labeled LIFR is mixed with a serial dilution of the unlabeled ligand (this compound).

-

The samples are loaded into glass capillaries.

-

An infrared laser is used to create a precise temperature gradient within the capillaries, and the movement of the fluorescently labeled LIFR is monitored.

-

The change in thermophoretic movement is plotted against the ligand concentration.

-

The resulting binding curve is fitted to derive the Kd value.[7]

-

-

Cell-Based Functional Assays

These assays determine the effect of the compound on cellular functions that are dependent on the target's activity.

-

Cell Viability (MTT) Assay: Measures the metabolic activity of cells as an indicator of cell viability.[7]

-

Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Methodology:

-

Cells (e.g., TNBC cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with increasing concentrations of this compound (e.g., 0-1000 nM) for a specified period (e.g., 72 hours).[4]

-

Following treatment, MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

A solubilization solution (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at ~570 nm.

-

The absorbance values are normalized to the vehicle-treated control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

-

-

Target Validation with CRISPR/Cas9

This method confirms that the observed cellular effects of a drug are directly attributable to its interaction with the intended target.[1]

-

Principle: The CRISPR/Cas9 system is used to create a specific knockout (KO) of the target gene (LIFR), rendering the cells deficient in the target protein. The response of these KO cells to the drug is then compared to that of wild-type (WT) cells.

-

Methodology:

-

A guide RNA (gRNA) specific to the LIFR gene is designed and cloned into a Cas9-expressing vector. An inducible system (e.g., doxycycline-inducible) is often used to control the timing of the knockout.[1]

-

Target cells (e.g., BT-549) are transfected or transduced with the CRISPR/Cas9 vector.

-

Gene knockout is induced (e.g., by adding doxycycline).

-

Successful knockout of LIFR protein expression is confirmed by Western blotting.

-

Both the LIFR-KO and control (WT) cells are then treated with this compound in a cell viability assay as described above.

-

A significant reduction in sensitivity (i.e., a large increase in IC50) to this compound in the LIFR-KO cells compared to the control cells confirms that LIFR is the specific target of the compound's activity.[1]

-

Caption: Workflow for validating the selectivity of this compound for LIFR.

Conclusion

This compound is a highly selective and potent inhibitor of the LIFR signaling axis. Biophysical assays confirm its direct, high-affinity binding to LIFR, with MST data indicating a Kd in the low nanomolar range.[4][7] A critical feature of its selectivity is the lack of affinity for the glucocorticoid receptor, a previously identified off-target of the parent compound EC330.[1] The functional activity of this compound is directly correlated with the expression levels of LIFR in cancer cells, showing high potency in LIFR-expressing models and significantly reduced activity in cells with low or no LIFR expression.[1] This on-target dependency has been definitively confirmed through CRISPR/Cas9-mediated gene knockout studies.[1] Collectively, the data establishes this compound as a precisely targeted therapeutic agent that effectively and selectively inhibits oncogenic LIFR signaling.

References

- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting LIF/LIFR signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Emerging Perspectives on Leukemia Inhibitory Factor and its Receptor in Cancer [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

EC359 as a Pharmacological Tool for Interrogating Cancer Stem Cell Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with properties of self-renewal, differentiation, and resistance to conventional therapies, making them critical drivers of tumor progression, metastasis, and relapse. A key signaling pathway implicated in the maintenance of CSCs is the Leukemia Inhibitory Factor (LIF) / LIF Receptor (LIFR) axis. This technical guide details the use of EC359, a first-in-class, orally bioavailable small molecule inhibitor of LIFR, as a potent pharmacological tool to probe the intricacies of CSC biology. By selectively binding to LIFR, this compound effectively blocks the downstream activation of critical oncogenic pathways, including STAT3, AKT, and mTOR, thereby offering a powerful means to investigate the functional role of LIFR signaling in CSC maintenance, proliferation, and therapeutic resistance. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its application in CSC research, and quantitative data summarizing its effects on CSC populations.

Introduction to this compound and its Target: The LIFR Signaling Pathway

Leukemia Inhibitory Factor (LIF) is a cytokine that, upon binding to its receptor (LIFR), forms a high-affinity complex with glycoprotein (B1211001) 130 (gp130). This interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription 3 (STAT3). The LIF/LIFR signaling cascade is a critical regulator of pluripotency and self-renewal in embryonic stem cells and has been increasingly implicated in the pathobiology of various cancers, particularly in the maintenance of cancer stem cells.[1][2]

This compound is a rationally designed small molecule that acts as a competitive inhibitor of LIFR.[1][2] It directly interacts with LIFR, preventing the binding of LIF and other ligands like Oncostatin M (OSM) and Ciliary Neurotrophic Factor (CNTF), thereby abrogating the activation of downstream signaling pathways.[2][3] With a binding affinity (Kd) of 10.2 nM for LIFR, this compound provides a highly selective and potent tool for dissecting the role of this pathway in cancer biology.[3][4]

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2012591-09-0 | [5] |

| Molecular Formula | C₃₆H₃₈F₂O₂ | [5] |

| Molecular Weight | 540.68 g/mol | [5] |

| Binding Affinity (Kd) | 10.2 nM | [3][4] |

This compound as a Tool to Modulate Cancer Stem Cell Properties

This compound has been demonstrated to effectively reduce the "stemness" of cancer cells, a key characteristic of CSCs.[1][2] This is often assessed by measuring the population of cells with high aldehyde dehydrogenase (ALDH) activity, a widely recognized marker for CSCs in various solid tumors.[6][7] Treatment with this compound has been shown to decrease the proportion of ALDH-positive (ALDH+) cells in cancer cell populations.[1]

Quantitative Effects of this compound on Cancer Stem Cell Populations

The following table summarizes the observed effects of this compound on key CSC-related phenotypes in triple-negative breast cancer (TNBC) cell lines.

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231 | ALDH+ Cell Population | 100 nM | Reduction in ALDH+ cells | |

| BT-549 | ALDH+ Cell Population | 100 nM | Reduction in ALDH+ cells | [8] |

| MDA-MB-231 | Cell Viability (ALDH+ vs ALDH-) | Not Specified | Similar inhibition of both populations | [1] |

| BT-549 | Cell Viability (ALDH+ vs ALDH-) | Not Specified | Similar inhibition of both populations | [1] |

| MDA-MB-231 | Colony Formation | 20 nM | Significant reduction | [9] |

| SUM-159 | Colony Formation | Not Specified | Significant reduction | [1] |

| MDA-MB-231 | Invasion | 25 nM | Significant reduction | |

| BT-549 | Invasion | 25 nM | Significant reduction | [1] |

| MDA-MB-231 | Apoptosis (Caspase 3/7 activity) | 20 nM, 25 nM | Significant increase | [4][5] |

| BT-549 | Apoptosis (Caspase 3/7 activity) | 20 nM, 25 nM | Significant increase | [4][5] |

| MDA-MB-231 | Apoptosis (Annexin V staining) | 20 nM, 25 nM | Significant increase | [4][5] |

| BT-549 | Apoptosis (Annexin V staining) | 20 nM, 25 nM | Significant increase | [4][5] |

Signaling Pathways Modulated by this compound in Cancer Stem Cells

This compound's primary mechanism of action is the inhibition of the LIFR signaling pathway. This has profound effects on downstream signaling cascades that are crucial for CSC survival and proliferation.

Caption: LIFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Studying CSCs with this compound

ALDEFLUOR™ Assay for Identifying and Isolating CSCs

This protocol is adapted from the manufacturer's instructions (STEMCELL Technologies) and is used to identify cell populations with high ALDH activity.[1]

Materials:

-

ALDEFLUOR™ Kit (STEMCELL Technologies)

-

Single-cell suspension of cancer cells

-

Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of the cancer cells to be analyzed.

-

Resuspend the cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL.

-

For each sample, prepare a "test" and a "control" tube.

-

Add the activated ALDEFLUOR™ reagent to the "test" tube.

-

Add the activated ALDEFLUOR™ reagent and DEAB to the "control" tube. DEAB will inhibit ALDH activity, providing a baseline for fluorescence.

-

Incubate both tubes at 37°C for 30-60 minutes, protected from light.

-

Centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.

-

Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells in the "test" sample that are absent or significantly reduced in the "control" sample containing DEAB.

Caption: Experimental workflow for the ALDEFLUOR™ assay.

Cell Viability Assay (MTT or CellTiter-Glo®)

These assays are used to determine the effect of this compound on the viability of cancer cells, including sorted ALDH+ and ALDH- populations.[1]

Materials:

-

96-well plates

-

Cancer cells (total population or sorted ALDH+ and ALDH- cells)

-

This compound at various concentrations

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubate for the desired period (e.g., 3-5 days).

-

For MTT assay, add MTT reagent and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure absorbance.

-

For CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure luminescence.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the phosphorylation status of key proteins in the LIFR signaling pathway following this compound treatment.[1][8]

Materials:

-

Cancer cells

-

This compound

-

LIF (or other LIFR ligands) for stimulation

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies (e.g., p-STAT3, STAT3, p-AKT, AKT, p-mTOR, mTOR, LIFR)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence detection reagent and imaging system

Procedure:

-

Culture cancer cells and treat with this compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with LIF for a short period (e.g., 10 minutes) to activate the pathway.

-

Lyse the cells in RIPA buffer and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities to determine the relative levels of protein phosphorylation.

Caption: Workflow for Western Blot analysis of LIFR signaling.

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound against tumor growth, which is often driven by CSCs.[1][2]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Cancer cells (e.g., TNBC cell lines)

-

This compound formulated for in vivo administration (e.g., subcutaneous injection or oral gavage)

-

Calipers for tumor measurement

-

In vivo imaging system (if using luciferase-expressing cells)

Procedure:

-

Implant cancer cells subcutaneously into the flanks of immunocompromised mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into control (vehicle) and treatment (this compound) groups.

-

Administer this compound according to the desired schedule (e.g., 5 mg/kg, 3 times per week).[3][5]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Conclusion

This compound is a powerful and selective pharmacological tool for the study of cancer stem cells. By inhibiting the LIFR signaling pathway, this compound allows for the detailed investigation of the mechanisms that govern CSC maintenance, proliferation, and resistance to therapy. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize this compound to probe the functional role of LIFR in various cancer models. The continued application of this compound in preclinical studies will undoubtedly contribute to a deeper understanding of CSC biology and may pave the way for novel therapeutic strategies targeting this resilient cell population.

References

- 1. This compound-A first-in-class small molecule inhibitor for targeting oncogenic LIFR signaling in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A First-in-Class Small-Molecule Inhibitor for Targeting Oncogenic LIFR Signaling in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EC-359 | CAS#:2012591-09-0 | Chemsrc [chemsrc.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The LIFR Inhibitor EC359: Reshaping the Tumor Microenvironment for Enhanced Anti-Cancer Efficacy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

EC359 is a first-in-class, orally bioavailable small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR). By directly binding to LIFR, this compound effectively blocks the interaction between LIF and its receptor, disrupting a critical signaling axis implicated in cancer progression, metastasis, and therapy resistance. While the direct anti-tumor effects of this compound on cancer cells are well-documented, emerging evidence highlights its significant impact on the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the current understanding of this compound's multifaceted effects on the TME, with a focus on its modulation of immune cells, cancer-associated fibroblasts (CAFs), and the extracellular matrix (ECM). The data presented herein underscore the potential of this compound as a novel therapeutic agent capable of not only directly targeting tumor cells but also remodeling the TME to create a less hospitable environment for cancer growth and a more favorable landscape for anti-tumor immunity.

Introduction: The LIF/LIFR Axis in the Tumor Microenvironment

The Leukemia Inhibitory Factor (LIF)/LIFR signaling axis is a key player in intercellular communication within the TME. LIF, a pleiotropic cytokine of the IL-6 family, is secreted by both cancer cells and various stromal cells, including CAFs.[1] Upon binding to LIFR, a heterodimer is formed with the gp130 co-receptor, initiating downstream signaling cascades, most notably the JAK/STAT3, PI3K/AKT, and mTOR pathways.[1][2] This signaling network is crucial for tumor progression, promoting cell survival, stemness, and inhibiting apoptosis.[2]

Within the TME, the LIF/LIFR axis orchestrates a complex interplay between different cellular components. Stromal-derived LIF can act in a paracrine manner to promote tumor progression.[3] Furthermore, this signaling pathway is implicated in the pro-invasive activation of stromal fibroblasts and plays a role in modulating the function of various immune cell types present in the TME.[2][4] The dysregulation of LIF/LIFR signaling contributes to an immunosuppressive TME, fostering tumor growth and resistance to therapy. This compound was rationally designed to disrupt this oncogenic signaling network.

Mechanism of Action of this compound

This compound is a competitive inhibitor that directly interacts with the LIFR to block the binding of LIF and other LIFR ligands, such as Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CTF1).[3][5] This blockade effectively attenuates the activation of LIF/LIFR-driven downstream signaling pathways, including STAT3, mTOR, and AKT.[5][6] The inhibitory activity of this compound is dependent on the expression of LIF and LIFR.[5]

This compound and the Remodeling of the Tumor Microenvironment

This compound's therapeutic potential extends beyond its direct effects on tumor cells to the intricate network of the TME. By inhibiting LIFR signaling, this compound instigates a significant remodeling of the TME, characterized by the modulation of key cellular and non-cellular components.

Impact on Cancer-Associated Fibroblasts and the Extracellular Matrix

Cancer-associated fibroblasts (CAFs) are a major component of the tumor stroma and play a critical role in cancer progression by secreting growth factors, cytokines, and extracellular matrix (ECM) proteins. The LIF/LIFR axis is a key mediator of the crosstalk between cancer cells and CAFs.[3]

This compound has been shown to disrupt this interaction. In a co-implantation model of pancreatic ductal adenocarcinoma (PDAC) cells and CAFs, this compound significantly reduced tumor burden.[3] Furthermore, RNA-sequencing analysis of tumors treated with this compound revealed a significant alteration in the expression of genes related to extracellular matrix components, suggesting a direct impact on the structural framework of the TME.[3] This modulation of the ECM can potentially reduce tissue stiffness and improve the penetration of other therapeutic agents.

Modulation of the Immune Landscape

A crucial aspect of this compound's effect on the TME is its ability to shift the balance of immune cells from an immunosuppressive to an anti-tumor phenotype.

Preclinical studies have demonstrated that this compound treatment can enhance the infiltration and activation of cytotoxic T lymphocytes within the tumor. In a syngeneic ovarian cancer model, this compound treatment led to an increased accumulation of CD3+, CD4+, and CD8+ T cells within the tumor.[4] This suggests that by inhibiting LIFR signaling, this compound can help to overcome the physical and immunosuppressive barriers that often prevent T cells from reaching and attacking cancer cells.

The myeloid cell compartment of the TME, which includes tumor-associated macrophages (TAMs) and dendritic cells (DCs), is a key determinant of the overall immune response. This compound has been shown to favorably modulate these cell populations.

In a murine model of PDAC, the combination of this compound with gemcitabine (B846) and nab-paclitaxel resulted in an increase in dendritic cells and a reduction in immunosuppressive T-regulatory cells within the tumor.[3] Furthermore, in an ovarian cancer model, this compound treatment was observed to increase the presence of M1 macrophages, which are known to have anti-tumor functions.[4]

Table 1: Summary of this compound's Effects on Immune Cells in the Tumor Microenvironment

| Immune Cell Type | Effect of this compound Treatment | Cancer Model | Reference |

| CD3+ T Cells | Increased Infiltration | Ovarian Cancer | [4] |

| CD4+ T Cells | Increased Infiltration | Ovarian Cancer | [4] |

| CD8+ T Cells | Increased Infiltration | Ovarian Cancer | [4] |

| Dendritic Cells | Increased Presence | Pancreatic Cancer | [3] |

| T-Regulatory Cells | Reduced Presence | Pancreatic Cancer | [3] |

| M1 Macrophages | Increased Presence | Ovarian Cancer | [4] |

Alteration of the Cytokine and Chemokine Profile

While direct and comprehensive data on this compound-induced changes in the cytokine and chemokine milieu of the TME are still emerging, the observed modulation of immune cell populations strongly suggests a shift towards a pro-inflammatory environment. The increase in M1 macrophages and activated T cells would likely be associated with an increased secretion of anti-tumor cytokines such as IFN-γ and TNF-α, and a decrease in immunosuppressive cytokines like IL-10 and TGF-β. Further studies employing techniques such as Luminex assays are warranted to fully characterize the cytokine signature of this compound-treated tumors.

Signaling Pathways Modulated by this compound in the Tumor Microenvironment

The primary mechanism of this compound's action in the TME is the inhibition of the LIFR-mediated signaling cascade in various cellular components.

Caption: this compound inhibits LIFR signaling in CAFs and immune cells.

In CAFs, LIFR activation promotes a pro-tumorigenic phenotype, including the production of ECM components. By blocking this, this compound can potentially normalize the stroma. In immune cells, particularly macrophages, LIFR signaling can drive an immunosuppressive M2-like polarization. This compound's inhibition of this pathway may contribute to the observed increase in anti-tumor M1 macrophages.

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the referenced publications.

In Vivo Tumor Models

-

Syngeneic and Xenograft Models: Studies have utilized both immunodeficient mice bearing human tumor xenografts and immunocompetent mice with syngeneic tumors to evaluate the efficacy of this compound.[3][4]

-

Co-implantation Models: To study the interaction with CAFs, models involving the co-injection of cancer cells and CAFs have been used.[3]

-

Dosing: this compound has been administered via various routes, including oral gavage and intraperitoneal injection, at doses ranging from 5 to 10 mg/kg.[7]

Analysis of the Tumor Microenvironment

-

Immunohistochemistry (IHC): IHC is used to visualize and quantify the presence and localization of specific cell types and proteins within tumor tissues. Markers such as CD3, CD4, CD8 for T cells, F4/80 for macrophages, and α-SMA for activated fibroblasts are commonly used.

-

Flow Cytometry: This technique is employed for the detailed characterization and quantification of immune cell populations within tumors. Single-cell suspensions are prepared from tumor tissue and stained with a panel of fluorescently labeled antibodies against cell surface and intracellular markers.

-

RNA-Sequencing (RNA-Seq): Bulk RNA-seq of tumor tissue is performed to obtain a comprehensive view of the gene expression changes induced by this compound treatment, providing insights into altered pathways related to the ECM, immune response, and other TME components.[3]

Caption: General experimental workflow for TME analysis.

Conclusion and Future Directions

This compound represents a promising new therapeutic strategy that dually targets cancer cells and the surrounding tumor microenvironment. By inhibiting the LIF/LIFR signaling axis, this compound can effectively remodel the TME, transforming it from a pro-tumorigenic and immunosuppressive niche into an environment that is more conducive to anti-tumor immunity. The ability of this compound to increase the infiltration of effector T cells and reprogram myeloid cells highlights its potential for combination therapies, particularly with immune checkpoint inhibitors.

Future research should focus on:

-

Detailed Cytokine Profiling: Comprehensive analysis of the cytokine and chemokine landscape in this compound-treated tumors to fully elucidate the mechanisms of immune modulation.

-

Combination Studies: Rigorous preclinical evaluation of this compound in combination with immunotherapies to explore synergistic effects.

-

Biomarker Discovery: Identification of predictive biomarkers to select patients who are most likely to benefit from this compound therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. research.pasteur.fr [research.pasteur.fr]

- 7. The LIFR Inhibitor this compound Effectively Targets Type II Endometrial Cancer by Blocking LIF/LIFR Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

EC359: A Potent LIFR Inhibitor and its Impact on STAT3 Phosphorylation in Oncogenic Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract